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molecular formula C12H18N6O9 B8805643 Ethanol, 2,2',2''-[(2,4,6-trinitro-1,3,5-benzenetriyl)triimino]tris- CAS No. 94467-76-2

Ethanol, 2,2',2''-[(2,4,6-trinitro-1,3,5-benzenetriyl)triimino]tris-

Cat. No. B8805643
M. Wt: 390.31 g/mol
InChI Key: BNULYKZFUFELNU-UHFFFAOYSA-N
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Patent
US05081255

Procedure details

A mixture of 7.2 g (0.0227 mole) of 2,4,6-trinitro-1,3,5-trichlorobenzene and 70 ml of methanol was stirred in an ice bath while a solution of 9.9 g (0.162 mole) of ethanolamine in 70 ml of methanol was added over 10 min. Stirring at room temperature gave a solution from which yellow solid precipitated until the mixture became too thick to stir. After standing for 2 hr., the mixture was filtered to give 7.6 g (86%) of 2,4,6-trinitro-1,3,5-tris(2-hydroxyethylamino)benzene; 1H NMR (DMSO-d6): 3.48 (m, 6H), 3.72 (m, 6H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9](Cl)=[C:8]([N+:11]([O-:13])=[O:12])[C:7](Cl)=[C:6]([N+:15]([O-:17])=[O:16])[C:5]=1Cl)([O-:3])=[O:2].[CH2:19]([CH2:21][NH2:22])[OH:20]>CO>[N+:1]([C:4]1[C:9]([NH:22][CH2:21][CH2:19][OH:20])=[C:8]([N+:11]([O-:13])=[O:12])[C:7]([NH:22][CH2:21][CH2:19][OH:20])=[C:6]([N+:15]([O-:17])=[O:16])[C:5]=1[NH:22][CH2:21][CH2:19][OH:20])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.9 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
gave a solution from which yellow solid
CUSTOM
Type
CUSTOM
Details
precipitated until the mixture
STIRRING
Type
STIRRING
Details
to stir
FILTRATION
Type
FILTRATION
Details
, the mixture was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1NCCO)[N+](=O)[O-])NCCO)[N+](=O)[O-])NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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